PEG2-ethyl acetate
Overview
Description
PEG2-ethyl acetate is a compound belonging to the class of polyethylene glycol derivatives. It is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has a molecular formula of C8H16O5 and a molecular weight of 192.21 g/mol .
Mechanism of Action
Target of Action
PEG2-ethyl acetate, also known as Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining cellular homeostasis .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins or compounds can affect the binding of the compound to its targets . Additionally, factors such as pH and temperature can impact the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
PEG2-ethyl acetate interacts with various biomolecules in the process of PROTAC synthesis . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Cellular Effects
The primary cellular effect of this compound is its role in the degradation of specific proteins . By facilitating the formation of PROTACs, it influences cell function by altering the levels of certain proteins. This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. The dosage effects of PROTACs, which this compound helps form, can vary significantly. The efficacy and toxicity of PROTACs can depend on the dosage, with potential threshold effects and adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC formation . The compound serves as a linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This leads to the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Transport and Distribution
As a component of PROTACs, it would be expected to distribute wherever these molecules are transported within the cell .
Subcellular Localization
As a component of PROTACs, it would be expected to localize wherever these molecules are active within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG2-ethyl acetate is synthesized through the esterification of polyethylene glycol with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to obtain a high-purity compound suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions
PEG2-ethyl acetate undergoes several types of chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Major Products Formed
Hydrolysis: Polyethylene glycol and ethyl acetate.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PEG2-ethyl acetate is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
PEG2-ethyl acetate can be compared with other polyethylene glycol derivatives, such as:
PEG2-methyl acetate: Similar in structure but with a methyl group instead of an ethyl group.
PEG2-propyl acetate: Contains a propyl group, which may affect the compound’s reactivity and solubility.
PEG2-butyl acetate: Has a longer alkyl chain, resulting in different physicochemical properties.
This compound is unique due to its optimal balance of solubility, stability, and reactivity, making it a preferred choice for use in PROTAC synthesis and other applications .
Properties
IUPAC Name |
ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNWJTOZQSLFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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